![molecular formula C19H22N4O B2424545 3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide CAS No. 1448028-53-2](/img/structure/B2424545.png)

3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

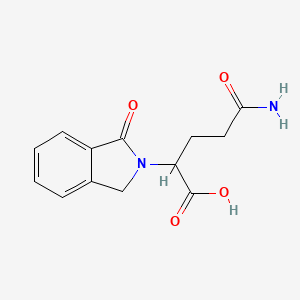

“3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide” is a chemical compound that belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Other methods for the synthesis of imidazo [1,2- a ]pyridin-3-yl-acetic acid derivatives by the use of nitroalkenes, N, N -dimethylglyoxylamide, or a cross-coupling reaction have been proposed in the literature .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry .Scientific Research Applications

- Imidazole derivatives exhibit antibacterial and antifungal properties. Researchers have explored their potential in inhibiting microbial growth and combating infections .

- Some imidazo[1,2-a]pyridine derivatives, including those substituted at the 3-position, have been investigated as potential antisecretory and cytoprotective agents for treating ulcers .

- Compound 3a (2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridine-3-amine) has been found to significantly inhibit the Glu-induced response in hEAAT3-HEK293 cells . This suggests a potential role in modulating neurotransmitter transport.

- Imidazole-containing compounds have been investigated for their antitumor activity. Further studies could explore their potential as cancer therapeutics .

- Some imidazole derivatives exhibit anti-inflammatory properties. These compounds may play a role in managing inflammatory conditions .

- Research has indicated that certain imidazole derivatives possess antidiabetic properties. Investigating their mechanisms of action could lead to novel treatments for diabetes .

Antibacterial and Antifungal Activity

Antiulcer Agents

Inhibition of Glutamate Transporter EAAT3

Anticancer Properties

Anti-Inflammatory Effects

Antidiabetic Potential

Mechanism of Action

Target of Action

The compound 3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been identified as covalent anticancer agents, with a particular focus on KRAS G12C inhibitors . KRAS G12C is a common mutation in many types of cancer, and inhibiting this target can potentially halt the growth of cancer cells .

Mode of Action

Imidazo[1,2-a]pyridine derivatives are known to act as covalent inhibitors . They bind irreversibly to their target, in this case, the KRAS G12C protein, thereby blocking its function . This interaction and the resulting changes at the molecular level are believed to contribute to the compound’s anticancer activity .

Biochemical Pathways

The compound’s interaction with the KRAS G12C protein affects the RAS signaling pathway, which plays a crucial role in cell proliferation and survival . By inhibiting KRAS G12C, the compound disrupts this pathway, potentially leading to the death of cancer cells .

Result of Action

The primary result of the compound’s action is the inhibition of the KRAS G12C protein, leading to disruption of the RAS signaling pathway . This disruption can potentially lead to the death of cancer cells, thereby exhibiting its anticancer activity .

Future Directions

Imidazopyridine, an important fused bicyclic 5,6 heterocycle has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo [1,2- a ]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This indicates the potential for future research and development in this area.

properties

IUPAC Name |

3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-4-22(14-17-13-20-18-10-5-6-11-23(17)18)19(24)15-8-7-9-16(12-15)21(2)3/h5-13H,4,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXZLGFWALFCND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CC(=CC=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid](/img/structure/B2424465.png)

![N-(4-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424467.png)

![2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/no-structure.png)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2424472.png)

![N-[1-[1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2424474.png)

![2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2424477.png)

![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-(oxan-4-ylmethyl)amino]azetidine-1-carboxylate](/img/structure/B2424479.png)

![1-(2-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2424485.png)